Carbuterol Carbuterol
Brand Name: Vulcanchem
CAS No.: 34866-47-2
VCID: VC0194876
InChI: InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

Carbuterol

CAS No.: 34866-47-2

VCID: VC0194876

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbuterol - 34866-47-2

Description

Carbuterol, also known as carbuterol hydrochloride, is a short-acting β2 adrenoreceptor agonist . It functions as a beta-adrenergic bronchodilator, demonstrating selectivity for bronchial smooth muscle over cardiac and vascular tissues . In vitro studies have confirmed that carbuterol acts directly as a beta-adrenergic agonist, independent of endogenous catecholamine release, and lacks alpha-adrenergic agonist activity . The racemic mixture's activity is primarily attributed to the l-enantiomer . This compound belongs to the class of organic compounds known as n-phenylureas . N-phenylureas are characterized by a phenyl group linked to one nitrogen atom of a urea group .

Carbuterol has been shown to inhibit the immunologically induced release of histamine and slow-reacting substances of anaphylaxis from passively sensitized fragmented rhesus monkey lung. It also inhibits passive cutaneous anaphylaxis in rats . Acute toxicity studies in mice, rats, and guinea pigs suggest a wide safety margin for carbuterol, which is considered a safer and more effective bronchodilator compared to ephedrine .

Chemically, carbuterol has a molecular formula of C13H21N3O3 and a molecular weight of 267.3241 g/mol . The IUPAC name for carbuterol is {5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea . Similar compounds include other beta-2-adrenergic agonists like fenoterol, which also acts as a bronchodilator .

CAS No. 34866-47-2
Product Name Carbuterol
Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea
Standard InChI InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
Standard InChIKey KEMXXQOFIRIICG-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Purity > 95%
Synonyms (5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenyl)urea
carbuterol
carbuterol monohydrochloride
carbuterol monohydrochloride, (+)-isomer
carbuterol monohydrochloride, (-)-isomer
SK and F 40,383-A
SK and F 40383
SK and F-40,383-A
SK and F-40383
SKF 40383-A
PubChem Compound 36976
Last Modified Aug 15 2023

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